molecular formula C8H7BrO2 B1278859 4-Bromo-2-methoxybenzaldehyde CAS No. 43192-33-2

4-Bromo-2-methoxybenzaldehyde

Cat. No. B1278859
Key on ui cas rn: 43192-33-2
M. Wt: 215.04 g/mol
InChI Key: YMXQYZABFWVXEK-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

The mixture of 4-bromo-2-fluorobenzaldehyde (6.1 g, 0.03 mol) and sodium methoxide (1.78 g, 0.033 mol) in dry methanol (60 mL) was stirred at reflux for 16 hours. The methanol was evaporated. The residue was partitioned between DCM and water. The organic layers were dried over sodium sulfate, concentrated in vacuo to give a yellow solid, which was purified by silica gel chromatography (Petroleum ether/EtOAc=20:1 to 10:1) to give the title compound (6.3 g, 97%) as a light yellow solid.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4](F)[CH:3]=1.[CH3:11][O-:12].[Na+]>CO>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:12][CH3:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
sodium methoxide
Quantity
1.78 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (Petroleum ether/EtOAc=20:1 to 10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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